(4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione
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Overview
Description
(4-(3-Chlorophenyl)piperazin-1-yl)(4-(dimethylamino)phenyl)methanethione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thioamide derivative of piperazine and can be synthesized using various methods.
Scientific Research Applications
Antitumor Activity
A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, related to the chemical structure , were synthesized and evaluated for their anticancer activities. These compounds, including those with 3-chlorophenyl substitutions, demonstrated promising antiproliferative properties against MCF-7 breast cancer cells, indicating potential applications in cancer treatment (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Hypolipidemic Activity
Research on heterocyclic analogues of chlorcyclizine, a structure somewhat related to the compound of interest, showed significant activity in lowering serum lipid levels. This suggests potential applications of similar structures in treating hyperlipidemia (Ashton, Ashford, Loveless, Riddell, Salmon, & Stevenson, 1984).
Anticancer and Antituberculosis Studies
A study focused on the synthesis and evaluation of anticancer and antituberculosis activities of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives. Some compounds displayed significant activity against human breast cancer cell lines and Mycobacterium tuberculosis, highlighting the therapeutic potential of such derivatives in treating both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Anti-Osteoporotic Activity
Another study evaluated the effects of a novel anti-osteoporotic agent, which included a 2-chlorophenyl-piperazin-1-yl moiety, on bone loss in neurectomized rats. The agent effectively prevented bone loss due to immobilization, suggesting potential applications in treating osteoporosis (Uchii, Takashima, Sugiyama, & Kosaka, 1998).
Antioxidant Potency
A molecule with a structure including piperazine and chlorophenyl groups was synthesized and its antioxidant efficacy was evaluated. The compound exhibited significant antioxidant activity, which could be beneficial in developing treatments for oxidative stress-related diseases (Dineshkumar & Parthiban, 2022).
Mechanism of Action
Target of Action
It is known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it can be inferred that this compound may interact with a wide range of targets.
Mode of Action
The presence of the piperazine ring, which is known to positively modulate the pharmacokinetic properties of a drug substance , suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of potential targets associated with the piperazine motif , it is likely that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The presence of the piperazine ring, which is known to positively modulate the pharmacokinetic properties of a drug substance , suggests that this compound may have favorable ADME properties.
Result of Action
Given the broad range of potential targets associated with the piperazine motif , it is likely that this compound may have a wide range of effects at the molecular and cellular level.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3S/c1-21(2)17-8-6-15(7-9-17)19(24)23-12-10-22(11-13-23)18-5-3-4-16(20)14-18/h3-9,14H,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGFFAGWCSENRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.